Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate
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Overview
Description
Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate is a complex organic compound with the molecular formula C21H23NO2 and a molecular weight of 321.41 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[3.3]heptane core and a benzhydryl group. The presence of these structural features makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate typically involves the reaction of 2-azaspiro[3.3]heptane-5-carboxylic acid with diphenylmethanol in the presence of a suitable esterification agent . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The benzhydryl group can enhance its lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in medicinal chemistry.
2-Azaspiro[3.3]heptane-derived amino acids: Analogues of natural amino acids like ornithine and GABA.
Uniqueness
Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate is unique due to its combination of a spirocyclic core and a benzhydryl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H23NO2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 2-benzhydryl-2-azaspiro[3.3]heptane-7-carboxylate |
InChI |
InChI=1S/C21H23NO2/c1-24-20(23)18-12-13-21(18)14-22(15-21)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
InChI Key |
XTPVLXNBYBAZAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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